![molecular formula C19H13ClFN3OS B2753366 N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 879918-65-7](/img/structure/B2753366.png)
N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
“N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a complex organic compound. Unfortunately, there’s limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound also has various substituents, including a 3-chloro-4-fluorophenyl group, a 3-methyl group, and a 6-phenyl group .Scientific Research Applications
Immunoregulatory and Anti-inflammatory Applications
Studies on related chemical structures, such as 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, have revealed their potential as immunoregulatory antiinflammatory agents. These compounds, synthesized by combining structural features of known antiinflammatory and immunoregulatory drugs, showed promising activity in rat and mouse models for arthritis and contact sensitivity, respectively (Bender et al., 1985).
PARP Inhibition for Cancer Therapy
Phenyl-substituted benzimidazole carboxamide derivatives have been developed as potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, showing significant cellular potency and efficacy in cancer models. This includes their bioavailability and ability to cross the blood-brain barrier, important for treating certain types of cancer (Penning et al., 2010).
Antinociceptive and Anti-inflammatory Derivatives
Research into thiazolo[3,2-a]pyrimidine derivatives indicated significant anti-inflammatory and antinociceptive activities, with some compounds showing lower ulcerogenic activity, suggesting their potential for safer pain and inflammation management (Alam et al., 2010).
DNA Sequence-Specific Probes
The development of N-methylpyrrole (Py)-N-methylimidazole (Im) polyamide conjugates, derived from DNA-binding antibiotics, demonstrates the application of related chemical frameworks for creating sequence-specific DNA probes. These probes can significantly impact gene expression studies and biological imaging, highlighting their importance in research and diagnostic applications (Vaijayanthi et al., 2012).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been studied for their molluscicidal properties against snails, which are intermediate hosts for schistosomiasis. This research points to the potential use of related compounds in controlling the spread of parasitic diseases (El-bayouki & Basyouni, 1988).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to inhibit the growth of non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects can vary depending on the substituents on the thiazole ring .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3OS/c1-11-17(18(25)22-13-7-8-15(21)14(20)9-13)26-19-23-16(10-24(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBSSCVLAJVIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
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